4-Chloro-7-iodoquinoline

Descripción general

Descripción

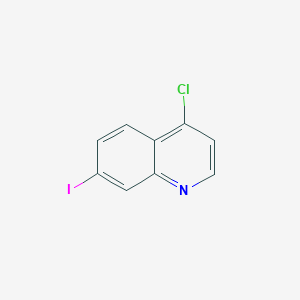

4-Chloro-7-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 4th and 7th positions, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the nucleophilic aromatic substitution reaction, where 4,7-dichloroquinoline reacts with potassium iodide in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-7-iodoquinoline undergoes various chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide, potassium iodide, and various catalysts.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinoline N-oxides .

Aplicaciones Científicas De Investigación

Antimalarial Activity

One of the most significant applications of 4-chloro-7-iodoquinoline is in the development of antimalarial drugs. Research indicates that derivatives of this compound exhibit potent activity against Plasmodium falciparum, the causative agent of malaria.

Case Study: Preclinical Trials

In preclinical studies, one derivative was shown to be 30-fold more effective than atovaquone, a well-known antimalarial drug, in murine models . The compound's pharmacokinetics revealed good oral bioavailability at low doses, making it a promising candidate for further clinical development.

Cancer Research

This compound has also been investigated for its cytotoxic properties against various cancer cell lines.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on human cancer cells, including leukemia and colorectal cancer lines. Results indicated that certain derivatives can induce apoptosis and halt cell cycle progression in sensitive cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| CCRF-CEM (Leukemia) | 5.0 | Induction of apoptosis |

| HCT116 (Colorectal) | 8.2 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Inhibition of DNA/RNA synthesis |

These findings suggest that modifications to the quinoline structure can enhance selectivity and potency against cancer cells while sparing normal cells .

Agricultural Applications

Recent research has explored the use of iodoquinolines for iodine biofortification in crops, particularly potatoes.

Iodine Biofortification

A study evaluated the effectiveness of various iodoquinolines, including this compound, in enriching iodine content in potato tubers. The results indicated that applying these compounds significantly increased iodine levels compared to control groups .

| Compound | Iodine Enrichment (% RDA-I) |

|---|---|

| KIO3 (Control) | 28.53 |

| 5,7-Diiodo-8-quinolinol | 9.80 |

| 4-Hydroxy-7-iodoquinoline | 6.53 |

This application is particularly relevant in regions where iodine deficiency is prevalent, offering a potential strategy for improving public health through enhanced nutrition.

Synthesis and Structural Studies

The synthesis of this compound and its derivatives has been extensively documented, revealing insights into their structural properties and conformational behavior.

Synthesis Techniques

Various synthetic routes have been developed to produce this compound efficiently, including Suzuki cross-coupling reactions that allow for the introduction of different aryl groups . These synthetic advancements facilitate the exploration of structure-activity relationships critical for optimizing biological activity.

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-iodoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

4-Chloroquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.

7-Chloroquinoline: Lacks the chlorine atom at the 4th position, affecting its chemical behavior.

4-Iodoquinoline: Lacks the chlorine atom, influencing its reactivity and applications.

Uniqueness: 4-Chloro-7-iodoquinoline’s unique combination of chlorine and iodine atoms at specific positions enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and bioactive molecules .

Actividad Biológica

4-Chloro-7-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅ClIN. It is a derivative of quinoline, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₅ClIN

- Molecular Weight : 253.50 g/mol

- Structure : The compound features chlorine at the 4-position and iodine at the 7-position of the quinoline ring, which contributes to its biological activity.

Target Interactions

This compound interacts with various biological targets, primarily enzymes involved in DNA replication and microbial metabolism. Its structural similarity to other quinoline derivatives suggests it may inhibit key enzymes, leading to cell growth inhibition and potential cell death.

Biochemical Pathways

The compound is believed to interfere with several biochemical pathways:

- DNA Replication : It may inhibit enzymes crucial for DNA synthesis, impacting cellular proliferation.

- Enzyme Inhibition : It has been shown to inhibit certain metabolic enzymes in microbial cells, disrupting normal cellular functions and leading to cell death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In laboratory experiments, it demonstrated an inhibition zone of up to 12 mm against E. coli, indicating its potential as an antibacterial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it could affect cancer cell viability by inducing apoptosis and disrupting cell cycle progression. For instance, experiments on human cancer cell lines have shown that it can lead to significant accumulation of cells in the G2/M phase, indicating a halt in cell division .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound:

- Methodology : The compound was tested against various bacterial strains using agar diffusion methods.

- Results : It exhibited varying degrees of inhibition, with notable effectiveness against Gram-positive bacteria compared to Gram-negative strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 11.00 ± 0.04 |

| Escherichia coli | 12.00 ± 0.00 |

| Pseudomonas aeruginosa | 9.00 ± 0.05 |

Study 2: Anticancer Activity in Cell Lines

A separate investigation focused on the compound's effects on cancer cells:

- Cell Lines Used : CCRF-CEM (human leukemia) and other cancer cell lines.

- Findings : Treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 5 | 40 ± 5 |

| 10 | 25 ± 3 |

| 20 | 10 ± 2 |

Propiedades

IUPAC Name |

4-chloro-7-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZGHMPCBJVWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442228 | |

| Record name | 4-chloro-7-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22200-50-6 | |

| Record name | 4-chloro-7-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the significance of conformational analysis for a compound like ethyl 4-chloro-7-iodoquinoline-3-carboxylate?

A2: Conformational analysis is crucial for understanding the three-dimensional shape and flexibility of a molecule. This is particularly relevant for molecules with potential biological activity, as their interactions with biological targets like enzymes or receptors are highly dependent on their spatial arrangement. By determining the preferred conformations of ethyl this compound-3-carboxylate, researchers can gain insights into its potential interactions with biological systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.